What is (R)-C3-TunePhos structure and synthesis?
What is (R)-C3-TunePhos structure and synthesis?
An In-Depth Technical Guide to (R)-C3-TunePhos: Structure, Synthesis, and Catalytic Applications
Introduction
In the field of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance, as they are the primary determinants of both reactivity and enantioselectivity in metal-catalyzed transformations.[1][2] Among the privileged classes of ligands, atropisomeric biaryl diphosphines, such as BINAP, have demonstrated tremendous success.[1] Building upon this foundation, the TunePhos family of ligands was developed to offer greater modularity and fine-tuning of the catalyst's steric and electronic environment.[1][3]
(R)-C3-TunePhos is a distinguished member of this family, characterized by a C2-symmetric biaryl backbone bridged by a three-carbon ethereal tether.[1][4] This unique structural feature imparts a specific dihedral angle to the biaryl system, creating a well-defined chiral pocket around the metal center. This guide provides a comprehensive overview of the structure, synthesis, and application of (R)-C3-TunePhos, designed for researchers and professionals in chemical synthesis and drug development.
Part 1: Molecular Structure and Design Principles
The efficacy of (R)-C3-TunePhos stems from its unique and rigid three-dimensional architecture. It is a chiral diphosphine ligand that combines axial chirality, originating from the hindered rotation about the biaryl bond, with central chirality from the stereogenic centers in its backbone.[5]
Core Structural Features:
-
Biaryl Backbone: The foundation of the molecule is a biphenyl unit where the two phenyl rings are linked. The substitution pattern prevents free rotation, leading to stable atropisomers (R and S).
-
Diphosphine Groups: Two diphenylphosphino groups (-PPh₂) are attached to the biaryl backbone. These phosphorus atoms act as the Lewis basic sites that coordinate to a transition metal center.[4]
-
Chiral Tether: A three-carbon diether bridge (a propyl bridge, hence "C3") connects the two phenyl rings of the biaryl system. This bridge, derived from a chiral precursor like (2S,4S)-pentanediol, controls the axial chirality of the biaryl unit during synthesis and locks the molecule into a specific conformation.[1][6]
The "TunePhos" name reflects the ability to "tune" the dihedral angle of the biaryl core by simply changing the length of the bridging carbon chain (n in Cn-TunePhos). This modification allows for the optimization of the ligand for specific catalytic reactions, a key advantage over less modular ligand systems.[3][7]
Part 2: Synthesis of (R)-C3-TunePhos
The synthesis of C3-TunePhos ligands is a multi-step process that requires precise control of stereochemistry. A divergent and modular strategy is often employed, allowing for the creation of a library of ligands with varied electronic and steric properties.[1][8] The key step is typically an intramolecular oxidative coupling to form the atropisomeric biaryl core.[6][8]
Synthetic Workflow Overview
The synthesis can be logically divided into three main stages:
-
Formation of the Chiral Backbone: A chiral diol, such as (2S,4S)-pentanediol, is used to introduce the stereogenic centers that will direct the final axial chirality. This diol is typically reacted with two equivalents of a substituted phenol (e.g., 3-bromophenol) via a Mitsunobu reaction to form a chiral bis(bromoether).[1]
-
Biaryl Bond Formation: The crucial C-C bond that creates the biphenyl system is formed. This is often achieved by converting the bromo-aromatic groups into a Grignard reagent or organolithium species, followed by an intramolecular coupling reaction, such as an Ullmann coupling or a Cu(II)-mediated oxidative coupling.[6][8] This step proceeds with high diastereoselectivity due to the directing effect of the existing chiral centers on the tether.[6]
-
Phosphination: The final step is the introduction of the diphenylphosphino groups. This is typically accomplished by lithiation of the biaryl backbone followed by quenching with chlorodiphenylphosphine (ClPPh₂).[6]
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative synthesis adapted from published literature.[1][8] Note: This is an illustrative guide. All laboratory work should be conducted under appropriate safety protocols by trained personnel.
Step 1: Synthesis of Chiral Bis(bromoether) (3)
-
To a solution of (2S,4S)-pentanediol (1.0 eq) and 3-bromophenol (2.2 eq) in anhydrous THF, add triphenylphosphine (PPh₃) (2.4 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (2.4 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral bis(bromoether).
Causality: The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry, though in this case, it is used to couple the phenol to the secondary alcohols of the diol. The use of (2S,4S)-pentanediol is critical as its stereocenters will ultimately control the (R) axial chirality of the final ligand.[1]
Step 2: Formation of Diphosphonate (5)
-
Activate magnesium turnings in a flask under an inert atmosphere (Argon).
-
Add a solution of the bis(bromoether) 3 in anhydrous THF to the magnesium to form the bis-Grignard reagent.
-
In a separate flask, cool a solution of diethyl chlorophosphate (2.5 eq) in THF to -78 °C.
-
Slowly transfer the prepared Grignard reagent to the solution of diethyl chlorophosphate.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by chromatography to obtain the biaryl diphosphonate intermediate. The key intramolecular oxidative coupling occurs during this sequence.[1]
Causality: This step forms the crucial biaryl bond. The generation of a bis-Grignard reagent followed by an oxidative coupling (often mediated by residual copper or other metals) is an effective strategy.[8] Using a phosphonate precursor facilitates this coupling reaction compared to directly attempting to couple a phosphine-containing intermediate.[1]
Step 3: Synthesis of (R)-C3-TunePhos
-
Dissolve the biaryl diphosphonate intermediate in anhydrous xylene under an argon atmosphere.
-
Add triethylamine (Et₃N) (10 eq) followed by trichlorosilane (HSiCl₃) (10 eq).
-
Heat the mixture to reflux (approx. 140 °C) for 5-7 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated NaHCO₃ solution.
-
Extract the product into an organic solvent, dry the combined organic layers, and concentrate.
-
The resulting crude phosphine oxide is then reduced. A common method involves reacting the intermediate with a solution of diphenylphosphine (or a related phosphine source) and a reducing agent like HSiCl₃ in a high-boiling solvent.
-
After purification by chromatography or recrystallization, (R)-C3-TunePhos is obtained as a solid.
Causality: The reduction of the phosphonate to the tertiary phosphine is a critical final step. Trichlorosilane is a powerful and commonly used reducing agent for this transformation, proceeding with retention of configuration at the phosphorus center.[1]
Part 3: Applications in Asymmetric Catalysis
(R)-C3-TunePhos is most renowned for its application as a ligand in ruthenium-catalyzed asymmetric hydrogenation reactions.[4][9] The rigid, well-defined chiral environment it creates allows for excellent stereocontrol in the reduction of a variety of prochiral substrates.
Key Applications:
-
Asymmetric Hydrogenation of β-Keto Esters: This reaction provides access to chiral β-hydroxy esters, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[6][9]
-
Hydrogenation of α-Phthalimide Ketones: An efficient route to enantiomerically pure amino alcohols.[9]
-
Reduction of Cyclic β-(Acylamino)acrylates: Yields chiral cyclic β-amino acids.
The Ru/(R)-C3-TunePhos catalytic system consistently provides high enantioselectivities, often exceeding 99% ee, with good turnover numbers (TON).[4]
Performance Data in Asymmetric Hydrogenation
| Substrate Class | Product | Catalyst System | Enantiomeric Excess (ee) | Reference |
| β-Keto Esters | Chiral β-Hydroxy Esters | RuCl₂n | Up to 99% | [6][10] |
| β-Methyl Chiral Amines | Chiral Amines | Ru/(R)-C3-TunePhos | Up to 97% | [1][4] |
| α-Keto Esters | Chiral α-Hydroxy Esters | RuCl₂n | Up to 97% | [11] |
| Cyclic β-(Acylamino)acrylates | Chiral Cyclic β-Amino Acids | Ru/(R)-C3-TunePhos | >99% | [4][9] |
Catalytic Mechanism Insights
In a typical Ru-catalyzed hydrogenation, the reaction proceeds through a catalytic cycle involving substrate coordination, hydride transfer, and product release. The (R)-C3-TunePhos ligand chelates to the ruthenium center, forming a stable, chiral complex.
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- 4. Buy (R)-C3-TunePhos | 486429-99-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
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- 7. (R)-C3-TUNEPHOS | 301847-89-2 [chemicalbook.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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